molecular formula C24H26N4O3S B2443323 N-cyclopropyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 941982-87-2

N-cyclopropyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2443323
CAS RN: 941982-87-2
M. Wt: 450.56
InChI Key: NNBNUZCHXNUJGR-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a quinazolinone group, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a broad range of biological activities.

Scientific Research Applications

Synthesis and Reaction Mechanisms

Facile Synthesis of Thiophenes : A study described a facile synthesis approach for 3-alkylamino-5-arylthiophenes, showcasing a variety of substituents and indicating a broad utility in synthesizing complex molecules, potentially including structures similar to the compound (Kim & Kim, 2000).

Cyclopropanation Processes : Research into cyclopropanation processes highlighted the synthesis of doubly constrained ACC derivatives, demonstrating innovative approaches to ring formation that could be relevant to the synthesis or modification of complex compounds like N-cyclopropyl-4-((2-((2-(isopropylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide (Z. Szakonyi et al., 2002).

Flash Vacuum Pyrolysis of Hexahydroquinazolin-4(1H)-ones : A detailed investigation into the thermal stability and reaction pathways of hexahydroquinazolin-4(1H)-ones under flash vacuum pyrolysis conditions, providing insights into the thermal behaviors that could influence the synthesis or stability of similar compounds (W. Peláez et al., 2008).

Biological Activities and Applications

Histone Deacetylase Inhibitors : A study on novel 4-oxoquinazoline-based N-hydroxypropenamides, which are related to the compound of interest, showed promising results as histone deacetylase inhibitors, highlighting potential applications in cancer therapy (D. T. Anh et al., 2021).

Cytotoxic Activity of Heterocyclic Compounds : Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which are structurally related, demonstrated cytotoxic activity, offering insights into the potential therapeutic applications of complex heterocyclic compounds (X. Bu et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a benzamide group work by inhibiting certain enzymes .

properties

IUPAC Name

N-cyclopropyl-4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-15(2)25-21(29)14-32-24-27-20-6-4-3-5-19(20)23(31)28(24)13-16-7-9-17(10-8-16)22(30)26-18-11-12-18/h3-10,15,18H,11-14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBNUZCHXNUJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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